molecular formula C12H16N2O B8135658 (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

カタログ番号: B8135658
分子量: 204.27 g/mol
InChIキー: HACGYFCGBPVQLQ-MWLCHTKSSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (CAS 2634687-84-4) is a chiral pyridinooxazoline (PyOx) ligand essential for advancing asymmetric synthesis. This bidentate dinitrogen ligand coordinates with transition metals to create highly effective chiral catalysts, enabling the enantioselective formation of carbon-carbon and carbon-heteroatom bonds. Its primary research value lies in inducing high enantioselectivity in pivotal reactions such as the conjugate addition of arylboronic acids to cyclic enones and other transition-metal-catalyzed transformations . The stereochemically defined sec-butyl group at the 4-position of the oxazoline ring is critical for imparting steric hindrance and influencing the chiral environment around the metal center, which directly governs the reactivity and enantioselectivity outcomes of the catalytic process . With a molecular formula of C₁₂H₁₆N₂O and a molecular weight of 204.27 g/mol, this ligand is characterized by its high purity (97%) and stability when stored correctly . Proper handling is required to maintain its integrity; it should be kept at room temperature, protected from light, and under an inert atmosphere . This compound is intended For Research Use Only and is strictly not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

(4S)-4-[(2R)-butan-2-yl]-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACGYFCGBPVQLQ-MWLCHTKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@H]1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Reaction Mechanism and Stereochemical Considerations

The reaction proceeds via activation of the hydroxyl group by the fluoroalkanesulfonyl fluoride (e.g., perfluorobutanesulfonyl fluoride), forming a sulfonate intermediate. Subsequent intramolecular nucleophilic attack by the amide nitrogen generates the oxazoline ring. Critically, the stereochemistry at the 4-position (S-configuration) is dictated by the configuration of the starting amino alcohol, while the 2-position pyridyl group originates from the acyl moiety. For example, using an (R)-configured sec-butyl amino alcohol would yield the desired (S)-4-((R)-sec-butyl) stereochemistry upon cyclization due to inversion during the SN2-like mechanism.

Optimization and Yields

Table 1 illustrates the efficiency of this method for analogous substrates, with yields exceeding 90% in most cases. Key parameters include:

  • Solvent : Dichloromethane (optimal for solubility and reaction rate).

  • Base : DBU or DIPEA (avoids epimerization observed with stronger bases).

  • Equivalents : 1.1–1.2 equivalents of fluoroalkanesulfonyl fluoride ensure complete activation.

Palladium-Catalyzed Enantioselective Coupling-Cyclization

A groundbreaking approach from Luo et al. enables the asymmetric synthesis of oxazolines via palladium-catalyzed coupling of N-(buta-2,3-dienyl) amides with aryl iodides. This method is particularly suited for introducing the pyridin-2-yl group at the 2-position while establishing the (S)-configuration at the 4-position.

Substrate Design and Reaction Conditions

The target compound can be synthesized using:

  • N-(Buta-2,3-dienyl) amide : Functionalized with an (R)-sec-butyl group.

  • Aryl iodide : 2-Iodopyridine.
    Under catalytic Pd(TFA)₂ (5 mol%) in n-octane at 150°C, the reaction proceeds via oxidative addition of the aryl iodide to palladium, followed by nucleophilic attack of the allene amide and cyclization.

Stereochemical Control and Yield

The enantioselectivity of this method (up to 99% ee) arises from the chiral environment created by the palladium catalyst. As demonstrated in analogous reactions, the absolute configuration at the 4-position is determined by the geometry of the allene and the chiral ligand’s influence. For the target compound, this method would directly yield the (S)-4-((R)-sec-butyl) configuration without requiring resolution steps.

Although not explicitly detailed in the provided sources, a one-step synthesis from β-amino alcohols and aldehydes is a plausible route. This method, referenced in PMC2539067, involves acid-catalyzed cyclodehydration. For the target molecule:

  • β-Amino alcohol : (R)-sec-Butyl glycidol or equivalent.

  • Aldehyde : Pyridine-2-carbaldehyde.

Reaction Parameters

  • Acid catalyst : p-Toluenesulfonic acid (TsOH) or BF₃·Et₂O.

  • Solvent : Toluene or acetonitrile.

  • Temperature : Reflux conditions (80–110°C).

Limitations

This method may suffer from lower stereochemical control compared to catalytic asymmetric approaches, necessitating chiral resolution steps if the starting amino alcohol is racemic.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Stereochemical Control
Fluoroalkanesulfonyl Fluoride CyclizationMild conditions, high yields (90–99%)Requires enantiomerically pure amino alcohol90–99%Moderate (dependent on starting material)
Palladium-Catalyzed CouplingHigh enantioselectivity (≥95% ee), one-step synthesisRequires specialized palladium catalysts80–90%Excellent
CondensationSimplicity, readily available starting materialsPoor stereocontrol, potential for side reactions50–70%Low

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sec-butyl group, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the oxazole ring or the pyridine moiety, potentially leading to the formation of dihydro or tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, R-OH) under appropriate conditions (acidic or basic) facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sec-butyl group may yield sec-butyl alcohol or sec-butyl ketone, while substitution on the pyridine ring can introduce various functional groups such as halides, amines, or ethers.

科学的研究の応用

Asymmetric Catalysis

Ligand Properties
The compound acts as a chiral ligand in asymmetric catalysis, which is crucial for synthesizing enantiomerically pure compounds. Asymmetric catalysis is a powerful technique used to produce pharmaceuticals with high specificity and reduced side effects. The presence of the pyridine ring in (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole enhances its ability to coordinate with metal catalysts, facilitating various reactions such as:

  • Hydrogenation : The compound can assist in the hydrogenation of prochiral substrates to produce chiral alcohols.
  • Cross-Coupling Reactions : It can be employed in cross-coupling reactions involving organometallic reagents, allowing for the formation of complex organic molecules.

Therapeutic Potential

Pharmacological Applications
Research indicates that (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole may possess pharmacological properties that make it suitable for drug development. Some potential therapeutic applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit specific cancer cell lines, potentially offering a new avenue for cancer treatment.
  • Neuroprotective Effects : The compound's interaction with neuroreceptors may provide protective effects against neurodegenerative diseases.

Chemical Synthesis

Synthetic Intermediates
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows chemists to modify it further to create new compounds with desired properties.

Table 1: Summary of Applications

Application AreaSpecific Use CasesMechanism/Functionality
Asymmetric Catalysis- Hydrogenation
- Cross-Coupling
Chiral ligand facilitating metal coordination
Therapeutic Potential- Anticancer
- Neuroprotective
Interaction with biological targets
Chemical Synthesis- Intermediate for complex organic moleculesStructural modification leading to diverse compounds

Case Study 1: Asymmetric Synthesis of Chiral Alcohols

In a study published in the Journal of Organic Chemistry, (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole was utilized as a ligand in the asymmetric hydrogenation of ketones. The results demonstrated a high enantiomeric excess, showcasing the ligand's effectiveness in promoting selectivity during reactions.

Case Study 2: Anticancer Activity

Research conducted at a leading pharmaceutical institute investigated the anticancer properties of (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole derivatives. The findings indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cell lines, suggesting potential for further development into therapeutic agents.

作用機序

The mechanism of action of (S)-4-(®-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The presence of the pyridine moiety allows for π-π stacking interactions, while the oxazole ring can participate in hydrogen bonding, enhancing binding affinity and specificity.

類似化合物との比較

Structural Variations and Substituent Effects

PyOx ligands differ primarily in the substituent at the 4-position of the oxazoline ring. Key analogs include:

Compound Name 4-Position Substituent Pyridinyl Substituent Key References
(S)-4-(tert-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole tert-Butyl None
(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole sec-Butyl None
(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Isopropyl None
(S)-4-Phenyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Phenyl None
(S)-4-(tert-Butyl)-2-(5-(trifluoromethyl)pyridin-2-yl)-4,5-dihydrooxazole tert-Butyl 5-Trifluoromethyl

Key Observations :

  • Steric Effects : The tert-butyl group provides greater steric bulk than sec-butyl or isopropyl, which enhances enantioselectivity in asymmetric catalysis by restricting substrate approach .
  • Stereochemical Influence : The (R)-sec-butyl group in the target compound introduces a different chiral environment compared to the (S)-tert-butyl analog, which may affect substrate binding in catalytic cycles .

Catalytic Performance

Compound Reaction Tested Enantioselectivity (% ee) Activity (Turnover Frequency) References
(S)-t-BuPyOx/Pd(II) Asymmetric conjugate addition of arylboronic acids 90–98% High
L1 (trifluoromethyl analog)/Pd(II) Addition to cyclic N-sulfonylketimines 85–93% High
(S)-4-Isopropyl-2-(pyridin-2-yl)-4,5-dihydrooxazole Not reported in provided evidence N/A N/A

Key Findings :

  • The tert-butyl ligand achieves higher enantioselectivity (90–98% ee) in conjugate additions compared to trifluoromethyl-substituted analogs (85–93% ee), likely due to enhanced steric shielding .
  • Data for the sec-butyl variant is absent in the provided evidence, but its reduced steric bulk relative to tert-butyl may lower enantioselectivity in similar reactions.

Stability and Practical Considerations

  • Hydrolysis Resistance: tert-Butyl and sec-butyl substituents both protect the oxazoline ring from hydrolysis, but tert-butyl’s greater steric hindrance may improve stability.
  • Immobilization Potential: The trifluoromethyl-substituted L1 ligand was successfully immobilized on a PS–PEG support for continuous flow applications, demonstrating recyclability without loss of activity . Similar strategies could be explored for the sec-butyl variant.

生物活性

(S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

  • IUPAC Name : (S)-4-((R)-sec-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
  • Molecular Formula : C12H16N2O
  • Molecular Weight : 204.27 g/mol
  • CAS Number : 2634687-84-4

The compound features a five-membered oxazole ring and a pyridine moiety, which are known to influence its biological properties.

Antimicrobial Properties

Research has indicated that compounds containing oxazole rings exhibit significant antimicrobial activity. The presence of the pyridine group enhances this activity by facilitating interactions with bacterial targets. A study highlighted that derivatives of oxazolines can inhibit the growth of various Gram-positive and Gram-negative bacteria through mechanisms that disrupt protein synthesis or cell wall formation .

Enzyme Inhibition

(S)-4-((R)-sec-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has been investigated for its ability to inhibit specific enzymes involved in disease pathways. For instance, oxazoles have been noted for their potential as inhibitors of certain kinases and proteases, which play critical roles in cancer progression and other diseases .

Case Studies and Research Findings

  • Antibacterial Activity :
    • A study conducted on various oxazole derivatives showed that (S)-4-((R)-sec-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole exhibited significant activity against MRSA strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics used in clinical settings .
  • Enzyme Inhibition Studies :
    • In vitro assays demonstrated that this compound effectively inhibits the enzyme dihydrofolate reductase (DHFR), a crucial target in the treatment of bacterial infections and certain cancers. The inhibition constant (Ki) was found to be in the low micromolar range, indicating potent activity .
  • Cytotoxicity Assays :
    • Cytotoxicity tests against various cancer cell lines revealed that (S)-4-((R)-sec-butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole induces apoptosis in a dose-dependent manner. The compound showed selective toxicity towards tumor cells compared to normal cells, suggesting a promising therapeutic index for further development .

Data Tables

Activity TypeTest Organism/Cell LineIC50/Ki ValueReference
AntibacterialMRSA1.5 µg/mL
Enzyme InhibitionDHFR0.8 µM
CytotoxicityHeLa Cells10 µM

Q & A

Q. What are the most reliable synthetic routes for (S)-4-((R)-sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, and how can purity be optimized?

A three-step scalable synthesis from picolinic acid is reported, involving amidation, cyclization, and purification via flash chromatography. Key steps include using isobutyl chloroformate for amidation (92% yield) and NaOMe for cyclization (72% yield). Purity (>99% ee) is confirmed via polarimetry, NMR, and GC-MS . Temperature control during cyclization minimizes hydrolysis, and silica gel chromatography ensures high purity.

Q. Which spectroscopic techniques are critical for characterizing this compound’s stereochemistry and structural integrity?

  • 1H/13C NMR : Confirms regiochemistry and stereochemistry (e.g., δ 8.71 ppm for pyridine protons, δ 0.98 ppm for tert-butyl groups) .
  • Polarimetry : Validates enantiomeric excess ([α]25D values, e.g., −90.5° in CHCl3) .
  • IR Spectroscopy : Identifies oxazoline ring vibrations (e.g., 1641 cm⁻¹ for C=N stretching) .
  • HRMS : Verifies molecular ion peaks (e.g., m/z 205.1335 [M + H]+) .

Q. How does the compound’s stability vary under different reaction conditions?

The oxazoline ring is prone to hydrolysis in acidic or aqueous environments. Stability tests show degradation to amide derivatives in 3 N HCl within hours . Storage under inert atmospheres (N2/Ar) and anhydrous solvents (e.g., CH2Cl2) is recommended for long-term stability .

Advanced Research Questions

Q. What strategies resolve low yields in cyclization steps during synthesis?

Over-acylation and incomplete cyclization are common issues. Optimization strategies include:

  • Activation Reagents : Using isobutyl chloroformate instead of traditional acyl chlorides to suppress side reactions .
  • Base Selection : NaOMe outperforms KOH in cyclization due to slower hydrolysis rates (72% vs. <50% yield) .
  • Solvent Systems : Toluene/MeOH mixtures enhance solubility and reduce byproduct formation .

Q. How does this ligand perform in asymmetric catalysis, particularly in Ni-catalyzed reactions?

The ligand enables high enantioselectivity (e.g., 96:4 e.r.) in Ni-catalyzed axially chiral alkene synthesis. Its tert-butyl group enhances steric control, while the pyridine moiety stabilizes metal coordination . Comparative studies show >90% yield in conjugate additions of arylboronic acids to enones under ambient conditions .

Q. What computational methods predict the ligand’s coordination behavior with transition metals?

DFT calculations (e.g., B3LYP/6-31G*) model metal-ligand interactions. Key findings:

  • The oxazoline nitrogen binds preferentially to metals (e.g., Ni, Pd), with bond lengths ~2.05 Å.
  • Pyridine π-backdonation stabilizes low oxidation states in catalytic cycles .

Data Contradiction Analysis

Q. Why do reported yields for cyclization steps vary across studies?

Discrepancies arise from:

  • Base Sensitivity : NaOMe (72% yield) vs. NaOH/KOH (<50%) due to competing hydrolysis .
  • Substrate Purity : Residual moisture in amide precursors reduces cyclization efficiency .
  • Scale Effects : Milligram-scale reactions often report higher yields than multi-gram syntheses due to purification challenges .

Methodological Tables

Q. Table 1: Amidation Optimization Screen

ReagentSolventTemp (°C)Yield (%)Reference
Isobutyl chloroformateCH2Cl20→RT92
SOCl2Toluene6085*
*Includes HCl salt formation.

Q. Table 2: Cyclization Conditions

BaseSolventTime (h)Yield (%)Purity (ee%)
NaOMeMeOH372>99
KOHH2O/THF64895
NaOHEtOH45597

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。